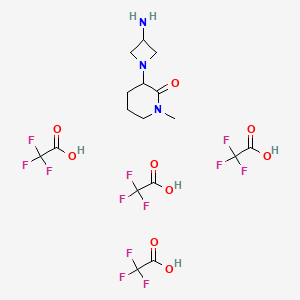

3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

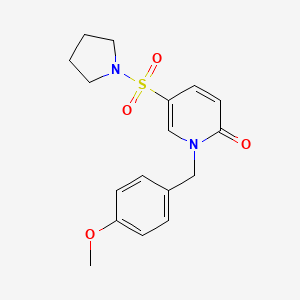

“3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2248266-98-8 . It has a molecular weight of 639.35 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H17N3O.4C2HF3O2/c1-11-4-2-3-8 (9 (11)13)12-5-7 (10)6-12;43-2 (4,5)1 (6)7/h7-8H,2-6,10H2,1H3;4(H,6,7) .Wissenschaftliche Forschungsanwendungen

Synthesis in Antibiotic Analogs

One application of compounds related to 3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one; 2,2,2-trifluoroacetic acid is in the synthesis of analogs for β-lactam antibiotics. Research shows that certain azetidinone derivatives are transformed into potent β-lactam cleavage products in the presence of trifluoroacetic acid (Brennan, Richardson, & Stoodley, 1983).

Photolysis and Antibacterial Activities

Trifluoroacetic anhydride, a related compound, is used to synthesize derivatives that exhibit antimicrobial and antifungal activities. The UV photolysis of these compounds can be a novel method for photogenerating acidity (Ivanov, Lyssenko, & Traven, 2020).

Development of Novel Antibacterial Agents

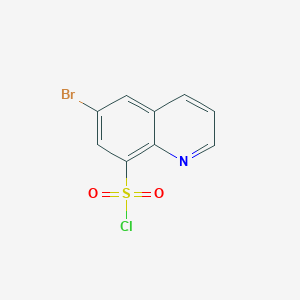

Research on fluoroquinolones, a class of antibacterial agents, has involved the use of 3-(3-Aminoazetidin-1-yl) analogs. These compounds, such as 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have shown potent antibacterial activities against various bacteria, including resistant strains (Kuramoto et al., 2003).

Use in α₁-Adrenoceptor Ligands

Compounds structurally related to 3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one have been synthesized for their potential as α₁-adrenoceptor ligands. These ligands have applications in neurological studies and drug development (Jørgensen et al., 2013).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, which have significant pharmacological potential, often involves the use of trifluoroacetic acid and related compounds. These synthetic processes aim to develop compounds with notable antibacterial and cytotoxic properties (Aggarwal et al., 2014).

Anticancer Research

Derivatives of azetidinone and related compounds have been explored for their anticancer properties. Research has shown that some of these compounds exhibit promising results against a variety of cancer cell lines (Holla, Poojary, Rao, & Shivananda, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.4C2HF3O2/c1-11-4-2-3-8(9(11)13)12-5-7(10)6-12;4*3-2(4,5)1(6)7/h7-8H,2-6,10H2,1H3;4*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMLPNWRNFUTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)N2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F12N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)

![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)